molecular formula C5H4F3NO2S B021015 1-(Trifluoromethanesulfonyl)-1H-pyrrole CAS No. 109057-09-2

1-(Trifluoromethanesulfonyl)-1H-pyrrole

Cat. No. B021015
M. Wt: 199.15 g/mol
InChI Key: SVWQXYFNWFVOTI-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)-1H-pyrrole, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for organic synthesis. In

Scientific research applications

1-(Trifluoromethanesulfonyl)-1H-pyrrole has a wide range of applications in scientific research, including organic synthesis, material science, and medicinal chemistry. 1-(Trifluoromethanesulfonyl)-1H-pyrrole can be used as a reagent in the synthesis of various organic compounds, such as pyrroles, indoles, and imidazoles. 1-(Trifluoromethanesulfonyl)-1H-pyrrole can also be used to modify the properties of materials, such as polymers and nanoparticles. In medicinal chemistry, 1-(Trifluoromethanesulfonyl)-1H-pyrrole has been used to synthesize bioactive compounds with potential therapeutic properties.

Mechanism of action

1-(Trifluoromethanesulfonyl)-1H-pyrrole is a strong electrophile due to the presence of the trifluoromethanesulfonyl group, which can react with nucleophiles such as amines, alcohols, and thiols. 1-(Trifluoromethanesulfonyl)-1H-pyrrole can also act as a leaving group in substitution reactions. The mechanism of action of 1-(Trifluoromethanesulfonyl)-1H-pyrrole in various chemical reactions depends on the nature of the reaction and the reagents involved.

Biochemical and physiological effects

1-(Trifluoromethanesulfonyl)-1H-pyrrole has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(Trifluoromethanesulfonyl)-1H-pyrrole can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1-(Trifluoromethanesulfonyl)-1H-pyrrole has also been shown to have antifungal and antibacterial activity.

Advantages and limitations for lab experiments

One of the main advantages of 1-(Trifluoromethanesulfonyl)-1H-pyrrole is its versatility as a reagent in various chemical reactions. 1-(Trifluoromethanesulfonyl)-1H-pyrrole is also stable and easy to handle, making it a convenient tool for organic synthesis. However, 1-(Trifluoromethanesulfonyl)-1H-pyrrole can be expensive and toxic, which limits its use in some experiments. 1-(Trifluoromethanesulfonyl)-1H-pyrrole can also react with water and other nucleophiles, which can affect the outcome of some reactions.

Future directions

There are several future directions for research on 1-(Trifluoromethanesulfonyl)-1H-pyrrole. One area of interest is the development of new synthetic methods for 1-(Trifluoromethanesulfonyl)-1H-pyrrole and its derivatives. Another area of interest is the exploration of 1-(Trifluoromethanesulfonyl)-1H-pyrrole's potential therapeutic properties, such as its ability to inhibit enzyme activity. Additionally, 1-(Trifluoromethanesulfonyl)-1H-pyrrole can be used as a tool for the modification of materials, such as the development of new polymers with unique properties. Further research is needed to fully understand the potential of 1-(Trifluoromethanesulfonyl)-1H-pyrrole and its derivatives in various scientific fields.

properties

IUPAC Name

1-(trifluoromethylsulfonyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)9-3-1-2-4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWQXYFNWFVOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618191
Record name 1-(Trifluoromethanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethanesulfonyl)-1H-pyrrole

CAS RN

109057-09-2
Record name 1-(Trifluoromethanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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